2-[(Prop-2-en-1-yl)sulfanyl]-1,3,2lambda~5~-dithiaphosphinane-2-thione
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Overview
Description
2-[(Prop-2-en-1-yl)sulfanyl]-1,3,2lambda~5~-dithiaphosphinane-2-thione is a chemical compound with a unique structure that includes sulfur and phosphorus atoms
Preparation Methods
The synthesis of 2-[(Prop-2-en-1-yl)sulfanyl]-1,3,2lambda~5~-dithiaphosphinane-2-thione typically involves the reaction of prop-2-en-1-yl sulfide with phosphorus pentasulfide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed at elevated temperatures to ensure complete reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to obtain the desired compound in high purity .
Chemical Reactions Analysis
2-[(Prop-2-en-1-yl)sulfanyl]-1,3,2lambda~5~-dithiaphosphinane-2-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into thiols or phosphines using reducing agents like lithium aluminum hydride.
Scientific Research Applications
2-[(Prop-2-en-1-yl)sulfanyl]-1,3,2lambda~5~-dithiaphosphinane-2-thione has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals, which can have catalytic properties.
Biology: The compound’s sulfur and phosphorus atoms make it a potential candidate for studying biological processes involving these elements.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[(Prop-2-en-1-yl)sulfanyl]-1,3,2lambda~5~-dithiaphosphinane-2-thione involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with thiol groups in proteins, leading to the modulation of their activity. This interaction can affect various biochemical pathways, making it a valuable tool for studying cellular processes .
Comparison with Similar Compounds
2-[(Prop-2-en-1-yl)sulfanyl]-1,3,2lambda~5~-dithiaphosphinane-2-thione can be compared with similar compounds such as:
3-Phenyl-4-(prop-2-en-1-yl)-5-[(prop-2-en-1-yl)sulfanyl]-4H-1,2,4-triazole: This compound also contains sulfur and has applications in coordination chemistry.
3-(prop-2-en-1-yl)-2-sulfanyl-3H,4H-thieno[3,2-d]pyrimidin-4-one: Another sulfur-containing compound with potential biological applications.
2-[(prop-2-en-1-yl)sulfanyl]propanoic acid: This compound is structurally similar and is used in various chemical syntheses.
The uniqueness of this compound lies in its specific arrangement of sulfur and phosphorus atoms, which imparts distinct chemical and physical properties.
Properties
CAS No. |
140235-70-7 |
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Molecular Formula |
C6H11PS4 |
Molecular Weight |
242.4 g/mol |
IUPAC Name |
2-prop-2-enylsulfanyl-2-sulfanylidene-1,3,2λ5-dithiaphosphinane |
InChI |
InChI=1S/C6H11PS4/c1-2-4-9-7(8)10-5-3-6-11-7/h2H,1,3-6H2 |
InChI Key |
WTGQHNBJKAASIF-UHFFFAOYSA-N |
Canonical SMILES |
C=CCSP1(=S)SCCCS1 |
Origin of Product |
United States |
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